7-Fluoro-6-methoxy-1H-indole
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Overview
Description
7-Fluoro-6-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The addition of fluorine and methoxy groups to the indole structure can enhance its biological activity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For 7-Fluoro-6-methoxy-1H-indole, the starting materials would include a fluorinated phenylhydrazine and a methoxy-substituted aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-methoxy-1H-indole can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Nucleophilic substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro-substituted derivatives, while reduction could produce amine-substituted derivatives.
Scientific Research Applications
7-Fluoro-6-methoxy-1H-indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methoxy-1H-indole depends on its specific biological activity. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and nucleic acids . The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity.
Comparison with Similar Compounds
Similar Compounds
7-Fluoroindole: Similar structure but lacks the methoxy group, which may result in different biological activities and chemical properties.
6-Methoxyindole: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
5-Fluoro-6-methoxyindole: Another fluorinated and methoxylated indole derivative with potentially different properties.
Uniqueness
7-Fluoro-6-methoxy-1H-indole is unique due to the presence of both fluorine and methoxy groups, which can enhance its chemical stability and biological activity compared to other indole derivatives. The combination of these substituents can lead to improved pharmacokinetic properties and therapeutic potential.
Properties
IUPAC Name |
7-fluoro-6-methoxy-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKUQOIEALHHAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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